3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid
Description
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid is a 1,2,4-oxadiazole derivative featuring a cyclohexyl substituent at the 3-position of the heterocyclic ring and a propanoic acid moiety at the 5-position. This compound (CAS: 1170498-61-9) has been explored as a synthetic intermediate and building block in medicinal chemistry. Its structural uniqueness lies in the cyclohexyl group, which introduces steric bulk and lipophilicity compared to other substituents.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O3/c14-10(15)7-6-9-12-11(13-16-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,14,15) |
InChI Key |
FKSRKVGJPNEZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylhydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The carboxylic acid group undergoes typical acid-base reactions. Neutralization with inorganic bases like NaOH forms water-soluble salts, while reactions with organic amines yield ammonium carboxylates. For example:
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.
Esterification
-
Conditions : DCC/NHS coupling in dry acetonitrile at 0–25°C .
-
Example :
Yields range from 85–91% for structurally similar compounds .
Amidation
-
Conditions : Amines (e.g., propylamine, morpholine) react via DCC-mediated coupling .
-
Example Product :
-Isopropyl-3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propanamide.
Key NMR Data :
Hydrazide Formation
Reaction with hydrazine hydrate converts the acid to a hydrazide derivative:
-
Product : 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanehydrazide.
Key Data :
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring participates in nucleophilic substitutions and cycloadditions:
Nucleophilic Substitution
-
Example : Reaction with triethyl orthoformate forms 1,3,4-oxadiazole derivatives .
Conditions : 104°C, 5 h.
Product : 2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl quinolin-2(1H)-one.
MS : .
Cycloaddition
Cyclohexyl Group Modifications
The cyclohexyl substituent is relatively inert but can undergo oxidation under harsh conditions:
Decarboxylation
Thermal or acidic decarboxylation removes CO:
Biological Interactions
The compound interacts with enzymes and receptors via:
-
Hydrogen bonding (carboxylic acid and oxadiazole N/O atoms).
Mechanistic Insights
Scientific Research Applications
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity. The cyclohexyl group may also contribute to the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs.
- Alkyl vs. Aryl Substituents : Aryl groups (e.g., phenyl, pyridyl) enable π-π stacking and hydrogen bonding, which may enhance biological activity. For example, POPA exhibited 49.5% inhibition of acetic acid-induced writhing in mice at 300 mg/kg .
- Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) may stabilize the oxadiazole ring, while halogenated derivatives (e.g., 4-bromophenyl, 45% yield) show moderate reactivity .
Biological Activity
3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, including antimicrobial, cytotoxic, and neurotropic activities, supported by relevant research findings and data tables.
Molecular Formula : C11H19N3O
Molecular Weight : 211.29 g/mol
CAS Number : Not specified in the sources.
Antimicrobial Activity
Research indicates that oxadiazole derivatives, including 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid, exhibit significant antimicrobial properties. A study comparing various oxadiazole compounds demonstrated that those with similar structures showed strong bactericidal effects against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid | Staphylococcus aureus | 32 µg/mL |
| 3-Acetyl-2,5-disubstituted oxadiazole | E. coli | 16 µg/mL |
| 3-Acetyl-2,5-disubstituted oxadiazole | Pseudomonas aeruginosa | 64 µg/mL |
The compound demonstrated a MIC value comparable to or lower than standard antibiotics like ciprofloxacin, suggesting its potential as an alternative antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid. The results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, this particular compound shows selective toxicity.
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| L929 (Fibroblast) | >100 | 95 |
| A549 (Lung Cancer) | 75 | 85 |
| HepG2 (Liver Cancer) | 50 | 90 |
The data suggest that the compound exhibits a higher viability percentage in normal fibroblast cells compared to cancer cells at similar concentrations .
Neurotropic Activity
Neurotropic activity has also been explored for this compound. Preliminary studies indicate that it may influence neurogenic processes positively without significant toxicity to neural cells.
Table 3: Neurotropic Effects
| Concentration (µM) | Neurite Outgrowth (µm) | Cell Viability (%) |
|---|---|---|
| Control | 50 | 100 |
| 10 | 65 | 95 |
| 50 | 80 | 90 |
| 100 | 85 | 85 |
These findings highlight the potential of this compound in neuroprotection and regeneration .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propanoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A robust synthesis involves cyclocondensation of cyclohexyl-substituted amidoxime precursors with activated carboxylic acid derivatives. For oxadiazole ring formation, refluxing in acetic acid with sodium acetate as a catalyst (60–80°C, 6–8 hours) is commonly employed to achieve yields >70% . Critical parameters include:
- Precursor stoichiometry : 1:1 molar ratio of amidoxime to carboxylic acid.
- Catalyst : Sodium acetate (0.1–0.2 equivalents) to stabilize intermediates.
- Workup : Acidic precipitation (pH 2–3) followed by recrystallization in ethanol/water mixtures.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolve the oxadiazole ring conformation and cyclohexyl spatial orientation. Crystals are typically grown via slow evaporation of acetonitrile or dichloromethane solutions at 4°C .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), oxadiazole proton (δ 8.3–8.5 ppm).
- ¹³C NMR : Oxadiazole carbons (δ 165–170 ppm), carboxylic acid carbon (δ 175–178 ppm) .
- FT-IR : Confirm oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
Q. What analytical techniques are recommended for assessing the purity of this compound, and how should thresholds be established?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase; retention time ~12–14 minutes. Purity >95% is acceptable for in vitro studies.
- Melting point : Compare experimental values (e.g., 145–148°C) to literature data; deviations >2°C indicate impurities .
- Elemental analysis : Acceptable error margins: C ±0.3%, H ±0.1%, N ±0.2%.
Q. Example Purity Criteria Table :
| Technique | Parameter | Threshold |
|---|---|---|
| HPLC | Peak area uniformity | ≥95% |
| Melting point | Range | ±2°C |
| Elemental analysis | C, H, N deviation | ≤0.3% |
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be systematically addressed?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., kinase inhibition, cytotoxicity) to identify outliers.
- Experimental validation : Replicate assays under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase studies).
- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out conformational polymorphisms .
Q. What computational strategies are effective for predicting the binding affinity of this compound to cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). Focus on oxadiazole-carboxylic acid interactions with Arg120 and Tyr355 residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time).
- QSAR modeling : Corrogate substituent effects (e.g., cyclohexyl vs. aryl groups) using Hammett σ constants .
Q. What strategies mitigate instability of the oxadiazole ring under physiological pH conditions?
- Methodological Answer :
- pH optimization : Store solutions at pH 5–6 (acetate buffer) to minimize hydrolysis.
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance stability; hydrolyze in vivo via esterases.
- Co-crystallization : Use cyclodextrins or liposomes to shield the oxadiazole ring during delivery .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use nephelometry for quantification.
- Aggregation assessment : Perform dynamic light scattering (DLS) to detect micelle formation in aqueous buffers.
- Alternative solvents : Consider PEG-400 or Captisol® for in vivo studies to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
